2-methoxy-4,5-dimethyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

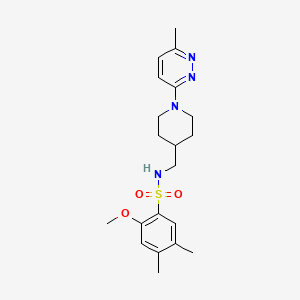

This compound is a benzenesulfonamide derivative featuring a methoxy group at the 2-position, methyl substituents at the 4- and 5-positions of the benzene ring, and a piperidinylmethyl moiety linked to a 6-methylpyridazine group. The sulfonamide group is a common pharmacophore in drug design, often contributing to hydrogen bonding and target affinity. The piperidine-pyridazine substructure may enhance solubility or confer selectivity for specific biological targets.

Properties

IUPAC Name |

2-methoxy-4,5-dimethyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3S/c1-14-11-18(27-4)19(12-15(14)2)28(25,26)21-13-17-7-9-24(10-8-17)20-6-5-16(3)22-23-20/h5-6,11-12,17,21H,7-10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNSTAMJOIFSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methoxy-4,5-dimethyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic organic molecule with potential therapeutic applications. Its unique structure, featuring a benzenesulfonamide moiety linked to a piperidine and pyridazine, suggests a variety of biological activities that warrant investigation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group is known for its role in enzyme inhibition, particularly in the inhibition of carbonic anhydrases and other sulfonamide-sensitive enzymes. The piperidine and pyridazine components may enhance binding affinity to various receptors or enzymes involved in cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial and antifungal properties. For instance, studies on related pyridine derivatives have shown their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . While specific data on the antimicrobial activity of this compound is limited, it is hypothesized that the presence of the benzenesulfonamide group may confer similar properties.

Antitumor Activity

Preliminary studies suggest that compounds within this chemical class may exhibit antitumor effects by modulating key signaling pathways involved in cancer cell proliferation and survival. For example, structural analogs have demonstrated efficacy in inhibiting tumor growth in various cancer models through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Sulfonamides are often utilized as inhibitors for various enzymes, including those involved in inflammatory processes. The interaction with lipoxygenases (LOX) has been particularly studied, where selective inhibition can lead to reduced inflammatory responses . This suggests that this compound could have therapeutic implications in inflammatory diseases.

Case Studies

- Inhibition of Lipoxygenase : A study examining structurally similar compounds revealed potent inhibition against platelet-type 12-lipoxygenase (12-LOX), which plays a significant role in inflammatory diseases. The compounds demonstrated nanomolar potency and selectivity over other lipoxygenases, indicating their potential utility in treating conditions like asthma and arthritis .

- Antitumor Efficacy : In vitro studies using cancer cell lines have shown that related compounds can reduce cell viability through mechanisms involving apoptosis and necrosis. These findings suggest that further exploration into the antitumor properties of this compound is warranted .

Research Findings Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of specific data in the provided evidence (which focuses on crystallography software rather than the compound itself), a direct comparison cannot be rigorously supported. However, based on structural analogs in medicinal chemistry, the following general observations can be made:

Structural Analogues and Their Properties

| Compound Name | Key Structural Differences | Potential Biological Targets | Affinity (Hypothetical) | Reference ID |

|---|---|---|---|---|

| Target Compound | 6-methylpyridazine, methoxy, dimethyl | Unknown (speculative) | N/A | N/A |

| Celecoxib | Trifluoromethyl, pyrazole ring | COX-2 enzyme | IC₅₀ = 40 nM | |

| Sulfasalazine | Azo-linked salicylate | TNF-α, NF-κB | IC₅₀ = 1–10 µM | |

| Generic Sulfonamide-Piperidine | Lacks pyridazine, simpler substituents | Serotonin receptors | Kᵢ = 50–100 nM |

Key Findings from Analogous Studies

Sulfonamide Bioavailability : Sulfonamide derivatives often exhibit moderate-to-high solubility due to ionizable sulfonyl groups, but bulky substituents (e.g., 6-methylpyridazine) may reduce membrane permeability .

Piperidine-Pyridazine Synergy : Piperidine-pyridazine hybrids are explored in kinase inhibitors (e.g., c-Met inhibitors), where the pyridazine ring enhances π-π stacking with ATP-binding pockets .

Limitations and Recommendations

To address this gap:

- Crystallographic Analysis : Tools like ORTEP-3 (as described in ) could theoretically resolve the compound’s 3D conformation, aiding SAR studies .

- Experimental Data : Future work should include in vitro binding assays, pharmacokinetic profiling, and X-ray crystallography to validate target engagement and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.